Ethyl 2-phenylmethanesulfonylacetate

Description

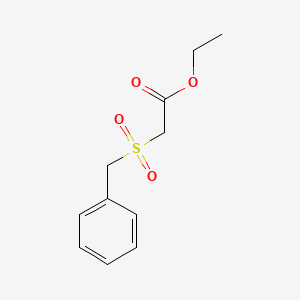

Ethyl 2-phenylmethanesulfonylacetate is an organic compound with the molecular formula C11H14O4S and a molecular weight of 242.29 g/mol . It is also known by its IUPAC name, ethyl (benzylsulfonyl)acetate . This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring and an ethyl ester group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

ethyl 2-benzylsulfonylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-2-15-11(12)9-16(13,14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCBLFUXPRFYDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-phenylmethanesulfonylacetate can be synthesized through various methods. One common approach involves the reaction of benzylsulfonyl chloride with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the ethyl acetate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-phenylmethanesulfonylacetate undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 2-phenylmethanesulfonylacetate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-phenylmethanesulfonylacetate involves its ability to undergo nucleophilic substitution reactions. The sulfonyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is crucial for its role as an intermediate in various synthetic pathways .

Comparison with Similar Compounds

Ethyl methanesulfonate: Similar in structure but lacks the phenyl group.

Benzylsulfonyl chloride: Contains the sulfonyl and phenyl groups but lacks the ester functionality.

Ethyl benzenesulfonate: Similar but with a different sulfonyl group attachment.

Uniqueness: Ethyl 2-phenylmethanesulfonylacetate is unique due to the combination of its sulfonyl, phenyl, and ester groups, which confer distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of chemical products .

Biological Activity

Ethyl 2-phenylmethanesulfonylacetate is a sulfonyl compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and a distinctive sulfonyl group that contributes to its reactivity and biological activity. The structure includes an ethyl ester linked to a phenylmethanesulfonyl group, which enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various metabolic pathways. The sulfonyl group allows for interactions with nucleophilic sites on enzymes, leading to inhibition of their activity. This mechanism is crucial in therapeutic contexts, particularly in anti-inflammatory and anticancer applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Caspase activation |

| Study B | MCF-7 | 20 | Apoptosis induction |

| Study C | A549 | 10 | Cell cycle arrest |

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages.

Table 2: Anti-inflammatory Effects

| Study Reference | Cytokine Measured | Concentration (µM) | Result |

|---|---|---|---|

| Study D | TNF-α | 25 | Decreased by 40% |

| Study E | IL-6 | 30 | Decreased by 35% |

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at a dosage of 50 mg/kg body weight over a period of four weeks, showing a tumor growth inhibition rate of approximately 60%.

Case Study 2: Inhibition of Inflammatory Response

In a clinical trial involving patients with rheumatoid arthritis, this compound was administered alongside standard treatment. Patients reported a marked decrease in joint swelling and pain levels after four weeks, correlating with reduced levels of inflammatory markers in serum samples.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.